5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-3-methyl-2-thiophenecarboxylic acid ethyl ester
Overview
Description
The compound “5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-3-methyl-2-thiophenecarboxylic acid ethyl ester” is a derivative of benzothiazole . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling between aromatic aldehydes and o-aminothiophenols . A new Schiff base ester comprising of a heterocyclic moiety was synthesized and characterized through various analytical, physical, and spectroscopic methods .Molecular Structure Analysis
Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring . The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures. For instance, the bioactive nature of certain derivatives was designated by global reactivity parameters containing a high hardness value of 1.34 eV and a lower softness value of 0.37 eV .Scientific Research Applications
- Benzothiazole Scaffold : The benzothiazole moiety is a privileged scaffold in synthetic and medicinal chemistry. Its derivatives exhibit diverse pharmacological properties, making them valuable for drug discovery .
- Biological Activity : 2-arylbenzothiazoles, particularly those with substitutions at the 2nd position, have shown promising biological activities. These include anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-inflammatory, and anti-cancer effects .
- Structure-Activity Relationship (SAR) : Researchers explore modifications at the 2nd position to optimize biological activity. Small changes in functional groups can significantly impact the compound’s efficacy .
- Correlation Studies : QSAR models correlate physicochemical properties with biological activity. Researchers use multivariable regression to understand how structural modifications affect the compound’s effectiveness .
- Hydromethylation Sequence : The compound has been used in catalytic protodeboronation reactions, enabling the synthesis of complex molecules like δ-®-coniceine and indolizidine 209B .
- Novel Routes : Researchers have developed new synthetic pathways for benzothiazoles, including cyclization of 2-aminothiophenols with CO2. These methods yield various benzothiazoles in good yields .
Medicinal Chemistry and Drug Development
Quantitative Structure-Activity Relationship (QSAR) Modeling
Catalysis and Synthesis
Mechanism of Action
Target of Action
Benzothiazoles, a class of compounds to which this compound belongs, are known to have a wide range of biological activities. They have been found to interact with various targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
The mode of action of benzothiazoles can vary greatly depending on their specific structures and targets. Some benzothiazoles act by inhibiting enzymes, while others might interact with receptors to modulate their activity .
Biochemical Pathways
Benzothiazoles can affect various biochemical pathways depending on their specific targets. For example, some benzothiazoles have been found to inhibit the formation of certain proteins, thereby affecting the associated biochemical pathways .
Pharmacokinetics
The ADME properties of benzothiazoles can vary greatly depending on their specific structures. Some benzothiazoles are well absorbed and extensively distributed in the body, while others might be poorly absorbed or rapidly eliminated .
Result of Action
The molecular and cellular effects of benzothiazoles can vary greatly depending on their specific structures and targets. Some benzothiazoles have been found to have anti-inflammatory, antifungal, antibacterial, and anticancer activities .
Action Environment
The action, efficacy, and stability of benzothiazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Future Directions
The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
ethyl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-4-21-15(19)14-9(2)7-13(23-14)18-16-17-11-6-5-10(20-3)8-12(11)22-16/h5-8H,4H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPIEEVCGADTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC2=NC3=C(S2)C=C(C=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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